7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine
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Overview
Description
7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine is an organic compound belonging to the class of pyrrolopyrimidines. This compound consists of a pyrrole ring fused to a pyrimidine ring, with an iodine atom at the 7th position and an amine group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves the iodination of 5H-pyrrolo[3,2-d]pyrimidin-4-amine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 7th position of the pyrrolopyrimidine ring . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, helps in obtaining high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form deiodinated derivatives.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form various biaryl and alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or THF; room temperature to reflux.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate or cesium carbonate; solvents like toluene or DMF; temperatures ranging from room temperature to reflux.
Major Products Formed
Substitution Products: Azides, nitriles, and various organometallic derivatives.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Deiodinated derivatives and other reduced forms.
Coupling Products: Biaryl and alkyne derivatives.
Scientific Research Applications
7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other bioactive molecules for cancer therapy.
Biological Studies: The compound is employed in the study of protein-ligand interactions and enzyme inhibition.
Chemical Biology: It serves as a probe for investigating cellular signaling pathways and molecular mechanisms.
Drug Discovery: The compound is explored for its potential as a lead compound in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby modulating cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Selective inhibitors of protein kinase B (Akt).
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Potent antitubercular agent.
5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Receptor-interacting protein kinase 1 (RIPK1) inhibitor.
Uniqueness
7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine is unique due to the presence of the iodine atom at the 7th position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets and enables the compound to participate in unique chemical transformations .
Properties
CAS No. |
1936437-50-1 |
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Molecular Formula |
C6H5IN4 |
Molecular Weight |
260.04 g/mol |
IUPAC Name |
7-iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H5IN4/c7-3-1-9-5-4(3)10-2-11-6(5)8/h1-2,9H,(H2,8,10,11) |
InChI Key |
IBHWCIGLLKMCAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)I |
Origin of Product |
United States |
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